8-(Isopropylamino)theophylline
Description
8-(Isopropylamino)theophylline is a xanthine derivative structurally related to theophylline, a well-known bronchodilator and adenosine receptor antagonist. The compound features an isopropylamino group (-NH-C(CH₃)₂) at the C-8 position of the theophylline backbone (1,3-dimethylxanthine). This substitution modulates its physicochemical properties and receptor interactions, distinguishing it from other theophylline analogs.
Properties
CAS No. |
73908-78-8 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1,3-dimethyl-8-(propan-2-ylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5(2)11-9-12-6-7(13-9)14(3)10(17)15(4)8(6)16/h5H,1-4H3,(H2,11,12,13) |
InChI Key |
BRSDLGSNKASOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theophylline with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: Theophylline (1,3-dimethylxanthine).
Reagent: Isopropylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives with different pharmacological properties.
Scientific Research Applications
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases due to its bronchodilator properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects such as bronchodilation and increased heart rate. Additionally, its interaction with adenosine receptors modulates neurotransmitter release and has stimulant effects.
Comparison with Similar Compounds
Receptor Selectivity
- Adenosine Receptors: 8-(p-Hydroxyphenyl)theophylline demonstrates nanomolar affinity for A₁/A₂ receptors, making it 280-fold more potent than theophylline in displacing adenosine . While direct data for this compound are unavailable, its isopropylamino group likely confers moderate affinity due to steric and electronic effects.
- Purinoceptors: 8-(p-Sulphophenyl)-theophylline selectively antagonizes P2X receptors without inhibiting phosphodiesterase, a property attributed to its polar sulphophenyl group . In contrast, isopropylamino derivatives may lack this selectivity due to reduced polarity.
Functional Outcomes
- Bronchodilation: Etophylline (7-(2-hydroxyethyl)theophylline) shares theophylline’s bronchodilatory effects but with improved solubility . The isopropylamino group may similarly enhance bioavailability.
- Anti-inflammatory Effects: Fluorinated theophylline analogs (e.g., 8-fluorotheophylline) show enhanced anti-inflammatory activity, suggesting that C-8 substitutions influence immunomodulatory pathways .
Structure-Activity Relationships (SAR)
- Substituent Size: Bulkier groups (e.g., tert-butyl) reduce lipophilicity and receptor binding compared to isopropylamino .
- Polarity: Polar groups (e.g., sulphophenyl) favor P2X receptor antagonism, while hydrophobic groups (e.g., isopropylamino) may enhance adenosine receptor interactions .
- Positional Effects: Substitutions at C-8 generally improve receptor selectivity over C-7 modifications, as seen in fluorinated derivatives .
ADME Profiling
- Metabolic Stability: Xanthine derivatives are prone to hepatic metabolism via cytochrome P450 enzymes. Isopropylamino’s steric bulk may slow degradation compared to smaller substituents.
Biological Activity
8-(Isopropylamino)theophylline is a derivative of theophylline, a methylxanthine compound that has been widely studied for its pharmacological effects, particularly in respiratory diseases. This compound has garnered attention due to its potential therapeutic benefits and biological activities, which include anti-inflammatory, bronchodilator, and central nervous system stimulant properties.
- Molecular Formula: C10H14N4O2
- Molecular Weight: 218.24 g/mol
- CAS Number: 73908-78-8
The biological activity of this compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism results in various physiological effects:
- Bronchodilation: Relaxation of bronchial smooth muscles, making it beneficial for asthma and chronic obstructive pulmonary disease (COPD).
- Anti-inflammatory Effects: Reduction in the release of inflammatory mediators from mast cells and eosinophils.
- CNS Stimulation: Increased alertness and potential enhancement of cognitive functions.
Pharmacological Effects
-
Bronchodilator Activity
- This compound has shown significant bronchodilator effects comparable to other xanthines. Studies indicate that it can effectively relieve bronchospasm in patients with asthma and COPD.
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory activity by inhibiting the release of cytokines and other inflammatory mediators. This has implications for its use in treating allergic reactions and chronic inflammatory conditions.
-
CNS Effects
- As a central nervous system stimulant, it can enhance alertness and cognitive function, which may be beneficial in certain clinical scenarios.
Case Studies
Several case studies have documented the effects and potential toxicity associated with theophylline derivatives, including this compound:
- Case Study 1: A patient with severe asthma experienced significant improvement in lung function after administration of this compound, demonstrating its effectiveness as a bronchodilator.
- Case Study 2: A report highlighted a case of theophylline toxicity where a patient presented with seizures and metabolic disturbances after ingesting high doses of sustained-release theophylline formulations. The management included supportive care and monitoring serum levels, emphasizing the importance of dosage regulation in clinical practice.
Toxicity and Side Effects
While this compound has therapeutic benefits, it is essential to consider potential side effects:
-
Common Side Effects:
- Nausea
- Insomnia
- Tachycardia
- Gastrointestinal disturbances
-
Severe Toxicity Risks:
- High serum levels can lead to serious complications such as arrhythmias, seizures, and metabolic imbalances. Continuous monitoring is crucial during treatment.
Comparative Studies
A comparative analysis of various xanthines shows that while traditional theophylline exhibits similar pharmacological properties, modifications like isopropylamino substitution enhance specific activities or reduce side effects:
| Compound | Bronchodilator Effect | Anti-inflammatory Activity | CNS Stimulation |
|---|---|---|---|
| Theophylline | Moderate | Moderate | High |
| This compound | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
